molecular formula C10H13ClO3 B14634957 Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- CAS No. 57218-05-0

Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy-

Cat. No.: B14634957
CAS No.: 57218-05-0
M. Wt: 216.66 g/mol
InChI Key: LVVKCFGTIIHIHY-UHFFFAOYSA-N
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Description

Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- is an organic compound with the molecular formula C10H13ClO3 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethoxy group and two methoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- typically involves the reaction of 3,5-dimethoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3,5-Dimethoxyphenol+2-ChloroethanolK2CO3Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy-\text{3,5-Dimethoxyphenol} + \text{2-Chloroethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy-} 3,5-Dimethoxyphenol+2-ChloroethanolK2​CO3​​Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The chloroethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(2-chloroethoxy)-: Similar structure but lacks the methoxy groups.

    Benzene, 1-(2-chloroethoxy)-4-methoxy-: Contains only one methoxy group.

    Benzene, 1-(2-chloroethoxy)-2,4-dimethoxy-: Methoxy groups are positioned differently on the benzene ring.

Uniqueness

Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the chloroethoxy and methoxy groups provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

57218-05-0

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

1-(2-chloroethoxy)-3,5-dimethoxybenzene

InChI

InChI=1S/C10H13ClO3/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,3-4H2,1-2H3

InChI Key

LVVKCFGTIIHIHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OCCCl)OC

Origin of Product

United States

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